molecular formula C10H20ClNO2 B12312958 rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans

rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans

Cat. No.: B12312958
M. Wt: 221.72 g/mol
InChI Key: PEHTVYJVEBXOBD-UHFFFAOYSA-N
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Description

rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of both an ethoxy group and an amine group in the molecule makes it a versatile intermediate for the synthesis of various bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R)-3-ethoxy-7-oxaspiro[3The reaction conditions often involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation, and the reactions are typically carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, primary amines, and substituted ethers .

Scientific Research Applications

rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The spirocyclic structure provides stability and enhances the binding affinity to the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for the synthesis of novel bioactive molecules and for studying the effects of structural modifications on biological activity .

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

3-ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10;/h8-9H,2-7,11H2,1H3;1H

InChI Key

PEHTVYJVEBXOBD-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C12CCOCC2)N.Cl

Origin of Product

United States

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